5-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]BENZENE-1,3-DICARBOXYLIC ACID
Description
This compound features a central benzene ring substituted with two carboxylic acid groups at positions 1 and 2. The 5-position of the benzene is functionalized with an acetamido linker bearing a 1,3-dioxo-2,3-dihydro-1H-isoindole moiety. This structure combines aromaticity, hydrogen-bonding capability (via carboxylic acids), and a planar isoindole dione group, which may confer rigidity and influence intermolecular interactions. Such hybrid structures are often explored for applications in medicinal chemistry (e.g., enzyme inhibition) and materials science (e.g., coordination polymers) .
Properties
IUPAC Name |
5-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O7/c21-14(8-20-15(22)12-3-1-2-4-13(12)16(20)23)19-11-6-9(17(24)25)5-10(7-11)18(26)27/h1-7H,8H2,(H,19,21)(H,24,25)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUPMMZALFLJOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC(=CC(=C3)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]BENZENE-1,3-DICARBOXYLIC ACID typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with a benzene derivative containing carboxylic acid groups under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization and chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]BENZENE-1,3-DICARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
5-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]BENZENE-1,3-DICARBOXYLIC ACID has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]BENZENE-1,3-DICARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share core structural motifs with the target molecule but differ in substituents, linker groups, or aromatic systems.
Isoindole Dione Derivatives with Acetamido Linkers
Benzene Dicarboxylic Acid Derivatives with Heterocyclic Moieties
Simplified Isoindole Carboxylic Acid Derivatives
Key Research Findings and Trends
Bioactivity : Compounds with isoindole dione moieties (e.g., ) are frequently investigated for protease inhibition due to their ability to mimic peptide bonds while resisting enzymatic degradation .
Solubility : The presence of carboxylic acid groups (as in the target compound and ) enhances aqueous solubility, whereas alkyl or aryl substituents () increase hydrophobicity .
Synthetic Accessibility : Derivatives with shorter linkers (e.g., ) are often easier to synthesize in high yield compared to those with complex substituents (e.g., ) .
Biological Activity
5-[2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]benzenedicarboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxic effects against cancer cell lines, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 302.28 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in DMSO |
| Stability | Stable under normal conditions |
Cytotoxicity Studies
Recent studies have demonstrated that 5-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]benzenedicarboxylic acid exhibits notable cytotoxic activity against various cancer cell lines.
Case Study: IC50 Values Against Cancer Cell Lines
A study evaluated the compound's cytotoxic effects on several cancer cell lines using the MTT assay. The following IC50 values were recorded:
| Cell Line | IC50 (µg/mL) | % Viability at IC50 |
|---|---|---|
| HepG2 | 42 | 67.7% |
| MCF-7 | 100 | 78.14% |
| NIH 3T3 | >500 | 96.11% |
| HaCaT | >250 | 82.23% |
These results indicate that the compound is particularly effective against HepG2 and MCF-7 cancer cells while exhibiting lower toxicity towards normal cell lines like NIH 3T3 and HaCaT .
The cytotoxicity of the compound appears to be mediated through several mechanisms:
- Induction of Apoptosis : Morphological changes consistent with apoptosis were observed in treated cells, suggesting that the compound may trigger programmed cell death.
- Cell Cycle Arrest : The compound may interfere with cell cycle progression, leading to growth inhibition in cancer cells.
- Reactive Oxygen Species (ROS) Production : Increased ROS levels can lead to oxidative stress and subsequent cell death in cancer cells.
Discussion
The findings highlight the potential of 5-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]benzenedicarboxylic acid as a candidate for further development as an anticancer agent. Its selective toxicity towards cancer cells over normal cells is particularly promising for therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
